2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid is a complex organic compound notable for its pharmacological relevance. It is classified within the pyrazine derivatives and serves as an active metabolite of selexipag, a drug used in the treatment of pulmonary arterial hypertension. The compound's structure features a pyrazine ring substituted with phenyl groups and a heptadeuteriopropan-2-yl amino group, contributing to its biological activity and specificity in targeting certain receptors.
Methods and Technical Details:
The synthesis of 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid typically involves several key steps:
The industrial production methods focus on optimizing reaction conditions to achieve efficient synthesis while maintaining the integrity of the compound .
Structure and Data:
The molecular formula for 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid is , with a molecular weight of approximately 426.6 g/mol. The structure includes:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3,19D
.
Reactions and Technical Details:
The compound undergoes various chemical reactions that include:
The specific outcomes of these reactions depend on the conditions applied (e.g., temperature, solvent) and can lead to diverse derivatives or degradation products that may have distinct biological activities .
The mechanism of action for 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid primarily involves its interaction with G protein-coupled receptors (GPCRs). Specifically:
Physical Properties:
The physical properties include:
Chemical Properties:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR and IR spectroscopy) to confirm structure and purity .
The applications of 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid are significant in several fields:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: